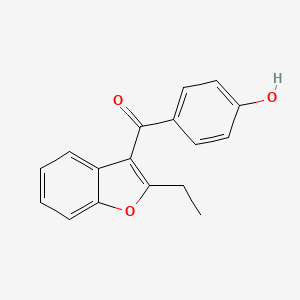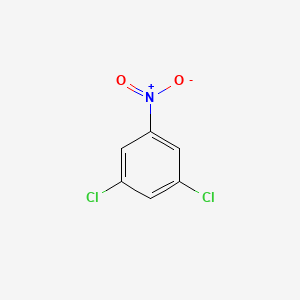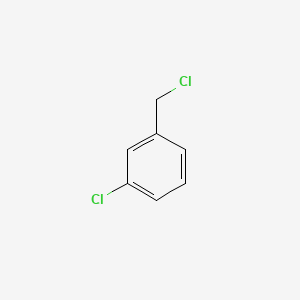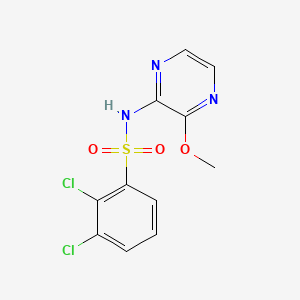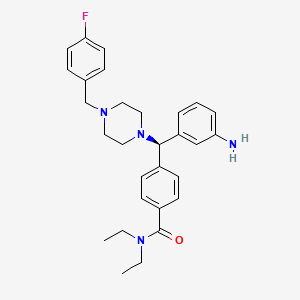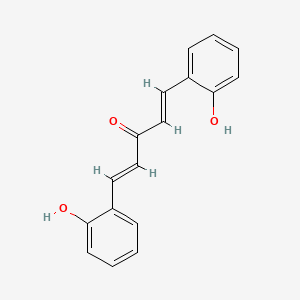
2-HBA
Overview
Description
2-Hydroxybenzylideneacetone (2-HBA) is a synthetic analog of curcumin, known for its potent biological activities. It is an effective inducer of NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) and can activate caspase-3 and caspase-10, making it significant in apoptosis and detoxification pathways .
Mechanism of Action
Target of Action
2-Hydroxybenzylamine (2-HBA), also known as 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one, primarily targets dicarbonyl electrophiles . These are reactive compounds that form in response to inflammation and oxidative stress . They react with lysine residues and form protein adducts capable of interrupting various cellular processes .
Mode of Action
This compound acts as a selective scavenger of dicarbonyl electrophiles . It can selectively and rapidly scavenge these reactive compounds to prevent the formation of dicarbonyl-associated protein modifications . This action helps protect proteins and lipids from being modified by these electrophiles .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the neutralization of dicarbonyl electrophiles . By scavenging these reactive compounds, this compound prevents the formation of protein adducts that can disrupt cellular processes . This action can help protect against the development of conditions associated with dicarbonyl electrophile formation .
Pharmacokinetics
In terms of pharmacokinetics, this compound is absorbed within 2 hours of administration and has a half-life of 2.10–3.27 hours . It has an accumulation ratio of 1.38–1.52 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of protein modification by dicarbonyl electrophiles . By scavenging these reactive compounds, this compound helps maintain the normal function of proteins and lipids, potentially protecting against conditions associated with dicarbonyl electrophile formation .
Action Environment
Biochemical Analysis
Biochemical Properties
2-HBA plays a crucial role in biochemical reactions, particularly as a selective scavenger of dicarbonyl electrophiles. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to protect proteins and lipids from modification by reactive dicarbonyl electrophiles, which are formed during oxidative stress and inflammation . This interaction helps in maintaining the structural integrity and function of these biomolecules.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to protect against the formation of protein adducts that can alter cellular functions. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to prevent the oligomerization and neurotoxicity of amyloid beta, which is associated with Alzheimer’s disease . This indicates its potential in modulating cellular processes related to neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to scavenge reactive dicarbonyl electrophiles. This scavenging action prevents the formation of harmful protein adducts, thereby protecting cellular proteins from modification. Additionally, this compound does not interfere with cyclooxygenase function, indicating its specificity in targeting dicarbonyl electrophiles without affecting other enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is rapidly absorbed and eliminated, with a half-life of approximately 2 hours . This rapid pharmacokinetic profile suggests that this compound can exert its protective effects quickly, but may require repeated dosing for sustained action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is safe and well-tolerated at doses up to 750 mg, with no significant adverse effects observed . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification of reactive dicarbonyl electrophiles. It interacts with enzymes such as glyoxalase and aldose reductase, which are involved in the metabolism of reactive carbonyl species . This interaction helps in reducing the levels of harmful metabolites and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to penetrate the cerebrospinal fluid, indicating its ability to cross the blood-brain barrier . This property is particularly important for its potential use in treating neurodegenerative diseases.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular proteins and enzymes. The presence of specific targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in scavenging reactive dicarbonyl electrophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybenzylideneacetone can be synthesized through the condensation reaction of 2-hydroxybenzaldehyde with acetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction proceeds as follows:
2-Hydroxybenzaldehyde+AcetoneNaOH2-Hydroxybenzylideneacetone
Industrial Production Methods
Industrial production of 2-Hydroxybenzylideneacetone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzylideneacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxybenzylidene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxybenzylidene derivatives.
Substitution: Halogenated or nitrated benzylideneacetone derivatives.
Scientific Research Applications
2-Hydroxybenzylideneacetone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inducing apoptosis and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis.
Industry: Utilized in the development of new materials and as a precursor for various chemical compounds
Comparison with Similar Compounds
2-Hydroxybenzylideneacetone is unique compared to other similar compounds due to its dual role in inducing detoxification enzymes and apoptosis. Similar compounds include:
Curcumin: The parent compound, known for its anti-inflammatory and antioxidant properties.
Bis(2-hydroxybenzylidene)acetone: Another analog with similar biological activities.
Hydroxybenzylideneacetophenone: Shares structural similarities but differs in its biological activity profile.
2-Hydroxybenzylideneacetone stands out due to its potent induction of NQO1 and its ability to activate multiple caspases, making it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVAHBUBGBLIEY-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-52-9 | |
| Record name | Bis(2-hydroxybenzal)acetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological effects of 2-HBA?
A1: this compound exhibits multiple pharmacological functions, including anti-inflammatory and anti-proliferative activities. [] These effects are partly attributed to the inhibition of cyclooxygenase-2 (COX-2) and modulation of the transcription factor NF-κB. [, ]
Q2: How does the presence of glucose in β-D-salicin, a precursor to this compound, impact its activity?
A2: While glucose enhances the physicochemical properties of the benzyl moiety in β-D-salicin, β-D-salicin itself does not possess anti-inflammatory or anti-proliferative activity. It is metabolized into this compound in the gastrointestinal tract and bloodstream, where it exerts its pharmacological effects. []
Q3: How does this compound compare to aspirin (acetylsalicylic acid) in terms of COX-2 inhibition?
A3: While both this compound and aspirin inhibit COX-2, a study found that the 4-hydroxybenzoate zinc (4-HBZn) complex exhibited preferential COX-2 inhibition compared to this compound and aspirin. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C₇H₆O₃, and its molecular weight is 138.12 g/mol.
Q5: How can this compound be synthesized?
A5: One method for synthesizing this compound involves the reaction of salicylaldehyde with propanone. [] Additionally, metabolically engineered strains of Corynebacterium glutamicum have been developed to produce this compound from glucose through the shikimate pathway. []
Q6: What spectroscopic techniques are used to characterize this compound?
A6: this compound and its derivatives can be characterized using techniques like FTIR, UV-vis, 1H NMR, and 13C NMR analyses. [, , ]
Q7: How does the position of the hydroxyl group affect the reactivity of hydroxybutyric acid salts in reactions with ditelluratocuprate(III)?
A7: The reaction rate of hydroxybutyric acid salts with ditelluratocuprate(III) varies based on the position of the hydroxyl group, with different rate constants observed for 2-hydroxy butyric acid salt (2-HBAS) and 3-hydroxy butyric acid salt (3-HBAS). []
Q8: What is the role of NaOCl in the synthesis of Schiff base polymers from this compound?
A8: NaOCl acts as an oxidant in the oxidative polymerization of this compound to form Schiff base polymers. []
Q9: What are some applications of this compound-based polymers?
A9: this compound-based polymers have shown potential in various fields. For instance, they can be used as neutral carriers in the construction of copper-selective carbon paste electrodes. [] They also exhibit semiconductive properties, making them suitable for applications in electronics. [, ]
Q10: How does the structure of this compound-based salts impact their solubility?
A10: The supramolecular architecture of this compound-based salts, influenced by the hydrogen bonding preferences of the coformers, plays a crucial role in their solubility. Salts containing coformers that favor intermolecular hydrogen bonds tend to have higher dimensionality and lower solubility compared to those with coformers promoting discrete structures. []
Q11: What computational methods are used to study this compound and its derivatives?
A12: Density Functional Theory (DFT) calculations, particularly at the B3LYP level, are employed to determine the lattice energies of this compound complexes. [] These calculations provide insights into the stability and interactions within the crystal structures.
Q12: How is molecular modeling used to study the properties of this compound?
A13: Molecular modeling techniques, such as those employed in the development of the HBB2-pol water model, utilize ab initio calculations to accurately describe water interactions, including those involving this compound. [, , ] These models aid in understanding the behavior of this compound in aqueous environments.
Q13: How does the substituent effect impact intramolecular hydrogen bonding in this compound derivatives?
A14: Studies using DFT calculations (B3LYP and MP2 methods) have shown that electron-donating substituents in 5-X-2-HBA derivatives strengthen the intramolecular hydrogen bond, while electron-withdrawing substituents weaken it. [] This relationship is reflected in the linear correlation observed between Hammett coefficients and hydrogen bond formation energy. []
Q14: What advanced oxidation processes are effective for degrading this compound in wastewater?
A15: Advanced oxidation processes (AOPs), such as the UV/H2O2 and Fenton processes, have been investigated for degrading this compound in wastewater. The Fenton process, involving a mixture of hydrogen peroxide and Fe2+ ions, has demonstrated higher efficiency for this compound degradation under acidic conditions compared to the UV/H2O2 process. [, ]
Q15: What are the by-products of this compound photocatalytic degradation using TiO2 thin films?
A16: The primary by-products identified during the photocatalytic degradation of this compound by TiO2 thin films are 2,5-dihydroxybenzoic acid (2,5-DHBA) and 2,3-dihydroxybenzoic acid (2,3-DHBA). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)
![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)
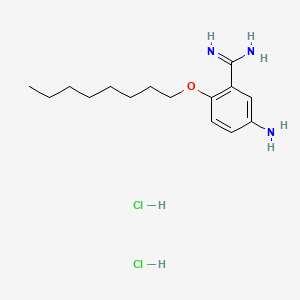

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)
